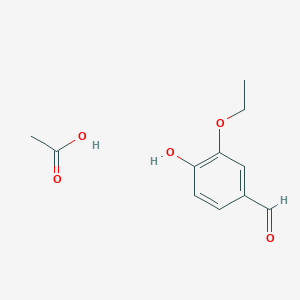
Acetic acid;3-ethoxy-4-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylvanillin acetate is an organic compound derived from ethylvanillin, which is a synthetic analog of vanillin. Vanillin is the primary component responsible for the characteristic flavor and aroma of vanilla beans. Ethylvanillin acetate is known for its potent vanilla-like fragrance and is used extensively in the flavor and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylvanillin acetate can be synthesized through the esterification of ethylvanillin with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of ethylvanillin acetate involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing systems. The product is then purified through distillation or recrystallization to obtain high-purity ethylvanillin acetate.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylvanillin acetate undergoes various chemical reactions, including:
Oxidation: Ethylvanillin acetate can be oxidized to form ethylvanillic acid.
Reduction: Reduction of ethylvanillin acetate can yield ethylvanillin.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Ethylvanillic acid
Reduction: Ethylvanillin
Substitution: Various substituted ethylvanillin derivatives
Wissenschaftliche Forschungsanwendungen
Ethylvanillin acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its strong vanilla-like aroma.
Wirkmechanismus
The mechanism of action of ethylvanillin acetate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Ethylvanillin acetate scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Flavor and Fragrance: It binds to olfactory receptors, producing a strong vanilla-like aroma.
Vergleich Mit ähnlichen Verbindungen
Ethylvanillin acetate is compared with other similar compounds such as:
Vanillin: The primary component of natural vanilla extract, with a milder aroma compared to ethylvanillin acetate.
Ethylvanillin: A synthetic analog of vanillin with a stronger and more potent aroma.
Vanillic Acid: An oxidation product of vanillin with different chemical properties.
Uniqueness: Ethylvanillin acetate is unique due to its strong and long-lasting vanilla-like aroma, making it highly valuable in the flavor and fragrance industries. Its chemical stability and ease of synthesis also contribute to its widespread use.
Eigenschaften
Molekularformel |
C11H14O5 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
acetic acid;3-ethoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O3.C2H4O2/c1-2-12-9-5-7(6-10)3-4-8(9)11;1-2(3)4/h3-6,11H,2H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
DVBWLRNASGRZMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
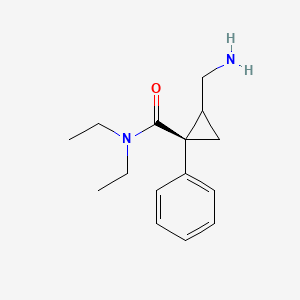
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B14799297.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
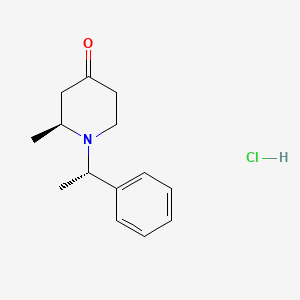
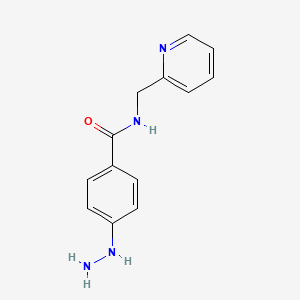
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
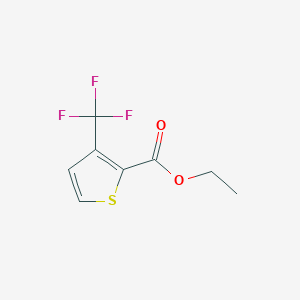
![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14799350.png)
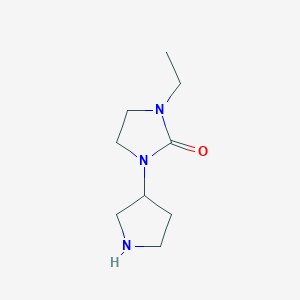
![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
